molecular formula C4H4F2O3 B182214 4-Difluoromethyl-[1,3]dioxolan-2-one CAS No. 186098-91-9

4-Difluoromethyl-[1,3]dioxolan-2-one

Cat. No.: B182214
CAS No.: 186098-91-9
M. Wt: 138.07 g/mol
InChI Key: ZMECTHNQTVQYSB-UHFFFAOYSA-N
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Description

Context and Significance within Fluorinated Cyclic Carbonates

The primary significance of fluorinated cyclic carbonates lies in their ability to form a stable and robust solid electrolyte interphase (SEI) on the surface of the anode (typically graphite (B72142) or silicon-based). researchgate.netresearchgate.net A well-formed SEI is critical for preventing the continuous decomposition of the electrolyte, minimizing capacity loss, and extending the cycle life of the battery. azom.com Fluorinated additives are preferentially reduced at the anode surface, creating an SEI rich in lithium fluoride (B91410) (LiF). azom.com This LiF-rich layer is known for its chemical stability and its effectiveness in suppressing the growth of lithium dendrites, which is a major failure mechanism in lithium metal batteries. azom.com

Within this class, 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one represents a specific molecular design. The difluoromethyl (-CHF2) group's position and the degree of fluorination are critical variables that researchers manipulate to fine-tune the additive's performance. Theoretical studies suggest that both the number and the position of fluorine substitutions on the carbonate ring significantly impact the electrolyte's electrochemical stability window and the desolvation process of lithium ions. acs.org Compounds like difluoroethylene carbonate (DFEC) have demonstrated the ability to create a stable SEI, inhibit side reactions, and promote dense lithium deposition, leading to improved cycling stability and efficiency. azom.comresearchgate.net The investigation into 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one is a logical progression in this field, aiming to optimize these beneficial effects.

Table 1: Properties of 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one

Property Value
Molecular Formula C₄H₄F₂O₃
IUPAC Name 4-(difluoromethyl)-1,3-dioxolan-2-one
Molar Mass 138.07 g/mol

Note: Data sourced from publicly available chemical databases.

Historical Trajectory of Dioxolanone Chemistry

The chemistry of dioxolanones, the parent structure of 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one, has a rich history rooted in organic synthesis. Dioxolanones, also known as five-membered cyclic carbonates, have long been recognized as versatile synthetic intermediates. rsc.org A primary and widely studied method for their synthesis is the coupling reaction of epoxides with carbon dioxide (CO₂), a process that is considered a valuable route for CO₂ fixation. organic-chemistry.orgresearchgate.net This cycloaddition reaction is often facilitated by various catalysts to proceed under mild conditions. organic-chemistry.org

Historically, research into dioxolanones focused on their utility as building blocks in organic chemistry. They can be used to synthesize a variety of important molecules, including diols and other heterocyclic compounds. rsc.orgorganic-chemistry.org For instance, chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids, have been extensively used in asymmetric synthesis for decades to create enantiomerically pure products. mdpi.com

More recently, the focus of dioxolanone chemistry has expanded significantly into materials science. Beyond their role as synthetic intermediates, they have been explored as polar aprotic solvents, sometimes proposed as "green" or bio-based alternatives to traditional solvents. rsc.org Their favorable physical properties, such as high boiling points and dielectric constants, made them suitable candidates for various applications. This evolution culminated in their widespread investigation as electrolyte solvents and additives in electrochemical devices like lithium-ion batteries, setting the stage for the development of modified structures like fluorinated dioxolanones. google.comwikipedia.org

Research Objectives and Scope for 4-Difluoromethyl-azom.comacs.orgdioxolan-2-one Investigations

The primary research objective for investigating 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one is to evaluate its potential as a high-performance electrolyte additive for next-generation lithium-ion and lithium metal batteries. azom.comacs.org The scope of these investigations is highly focused on understanding how the specific difluoromethyl group influences the compound's electrochemical behavior compared to non-fluorinated, mono-fluorinated, and other di-fluorinated analogues. researchgate.netsemanticscholar.org

Key research goals include:

SEI Formation and Composition: A central aim is to characterize the SEI layer formed on the anode in the presence of 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one. Researchers seek to determine if it forms a stable, uniform, and LiF-rich interface that effectively passivates the electrode surface. researchgate.net

Electrochemical Stability: Investigations are designed to determine the anodic and cathodic stability of the compound. A wide electrochemical window is essential for electrolytes used in high-voltage batteries. acs.org Quantum chemical calculations and linear sweep voltammetry are common methods used to assess this property. acs.orgresearchgate.net

Performance Enhancement: The ultimate goal is to quantify the impact of the additive on battery performance metrics. This includes measuring improvements in cycling stability, coulombic efficiency, rate capability, and performance at extreme temperatures. techbriefs.com

Comparative Analysis: Research often involves a direct comparison of 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one with established additives like fluoroethylene carbonate (FEC) and other isomers of difluoroethylene carbonate (DFEC). researchgate.netsemanticscholar.org This helps to elucidate the structure-property relationships and identify the most effective molecular design for specific battery chemistries. acs.org

By systematically studying these aspects, scientists aim to develop a comprehensive understanding of 4-Difluoromethyl- azom.comacs.orgdioxolan-2-one and its viability for creating safer, longer-lasting, and more energy-dense batteries. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation Molecular Formula
4-Difluoromethyl- azom.comacs.orgdioxolan-2-one - C₄H₄F₂O₃
Ethylene (B1197577) Carbonate EC C₃H₄O₃
Propylene Carbonate PC C₄H₆O₃
Fluoroethylene Carbonate FEC C₃H₃FO₃
Difluoroethylene Carbonate DFEC C₃H₂F₂O₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMECTHNQTVQYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Difluoromethyl 1 2 Dioxolan 2 One

Electrochemical Fluorination Strategies

Electrochemical fluorination (ECF) presents a compelling alternative to traditional methods that often use hazardous reagents like fluorine gas. numberanalytics.comlew.ro ECF allows for the introduction of fluorine atoms into organic molecules in a single step under safer conditions by using electrical energy to drive the chemical reaction. numberanalytics.comnih.gov This approach can offer high selectivity and is considered a greener, more sustainable method. numberanalytics.comnih.gov

Anodic Fluorination Techniques for Selective Introduction of Fluorine Atoms

Anodic fluorination is a key technique for the selective synthesis of partially fluorinated compounds. nih.gov The process involves the oxidation of a substrate at an anode in an electrolyte solution containing fluoride (B91410) ions, leading to the formation of a C-F bond. numberanalytics.comnumberanalytics.com The selectivity of the reaction, yielding mono- or difluorinated products, can often be controlled by the amount of electricity passed through the system. researchgate.net

In a process highly analogous to the synthesis of the target compound, the anodic fluorination of 4-phenylthiomethyl-1,3-dioxolan-2-ones has been successfully demonstrated to yield corresponding α-mono- and α,α-difluorinated products selectively. researchgate.net The mechanism is believed to involve the formation of a highly reactive fluorinating species, such as a fluorine radical (F·), at the anode, which then reacts with the organic substrate. numberanalytics.com The choice of anode material is critical, with platinum and boron-doped diamond (BDD) being common choices due to their stability and catalytic properties. numberanalytics.com

Optimization of Electrolyte Systems and Reaction Parameters (e.g., Solvent Effects, Temperature Control, Current Density)

The efficiency and selectivity of anodic fluorination are highly dependent on the reaction conditions. numberanalytics.com The careful optimization of various parameters is crucial for achieving high yields of the desired difluoromethyl product. numberanalytics.com

Electrolyte Systems: The choice of the supporting fluoride salt and the electrolytic solvent is paramount. nih.govacs.org Common fluoride sources include amine/HF salts such as Et3N·3HF and Et4NF·nHF. numberanalytics.comlew.roresearchgate.net These electrolytes provide a source of fluoride ions and enhance the conductivity of the solution. numberanalytics.com The use of ionic liquids as electrolytes under solvent-free conditions has also been explored as a green alternative. researchgate.netrsc.org

Solvent Effects: Aprotic solvents like acetonitrile (B52724) and dichloromethane (B109758) are commonly used. numberanalytics.comnih.gov The solvent can significantly influence the reaction's outcome by affecting the stability of intermediates and the nucleophilicity of the fluoride ion. nih.gov For instance, in the anodic fluorination of a 4-(phenylthio)methyl-1,3-dioxolan-2-one derivative, the addition of dimethoxyethane (DME) to an acetonitrile electrolytic solution was found to markedly increase the product yield by suppressing the formation of a polymer film on the anode. researchgate.net

Temperature Control: Reaction temperature impacts the kinetics and stability of the electrochemical cell. numberanalytics.com Lowering the temperature was found to be beneficial in the selective fluorination of a 1,3-dioxolan-2-one precursor, improving the yield of the difluorinated product. researchgate.net

Current Density: The applied current density controls the rate of the fluorination reaction. numberanalytics.com In the synthesis of a difluorinated 1,3-dioxolan-2-one derivative, a lower current density was found to favor the formation of the desired product. researchgate.net Constant current electrolysis (galvanostatic) is often effective for selective fluorination. nih.govacs.orgresearchgate.net

The following table summarizes the impact of various parameters on the anodic fluorination of a 1,3-dioxolan-2-one precursor, based on reported research findings. researchgate.net

ParameterConditionEffect on Difluorination
Electricity Passed IncreasedFavors difluorination over monofluorination
Current Density Lower (e.g., 5 mA/cm²)Higher selectivity for difluorinated product
Temperature Lower (e.g., -10 °C)Increased yield of difluorinated product
Solvent AcetonitrileEffective solvent for the reaction

Challenges and Innovations in Electrochemical Scale-Up

Despite its advantages, scaling up electrochemical fluorination for industrial applications presents several challenges. numberanalytics.com One significant issue is anode passivation, where a non-conductive film forms on the electrode surface, interfering with the electrolysis. nih.gov Another challenge is the need for more efficient and sustainable electrolyte systems. numberanalytics.com

Innovations to address these challenges are an active area of research. numberanalytics.com The development of new electrode materials and electrolyte compositions, including ionic liquids and deep eutectic solvents, aims to improve efficiency and reduce environmental impact. numberanalytics.com The use of flow electrochemistry, where reactants are continuously passed through an electrochemical cell, is a promising strategy for scaling up production. rsc.org Flow systems offer better control over reaction parameters and can be safer, particularly when handling reagents like hydrofluoric acid. beilstein-journals.orgrsc.org

Direct Fluorination Approaches

Direct fluorination involves the use of elemental fluorine (F₂), the most straightforward and atom-economical method for creating fluorine-containing molecules. beilstein-journals.org However, reactions with F₂ are typically extremely fast and highly exothermic, often leading to explosions and non-selective reactions in conventional batch reactors. beilstein-journals.orgnih.gov

Gas-Phase Fluorination Methodologies

Gas-phase fluorination involves passing reactants in a gaseous state through a reactor, often containing a catalyst. ugr.es The product composition can be controlled by varying parameters such as temperature, pressure, and residence time. ugr.es Historically, direct gas-phase fluorination of organic compounds like benzene (B151609) was challenging, often resulting in degradation or the formation of tarry products. nih.gov However, using catalysts such as copper gauze has enabled reactions like the perfluorination of benzene. nih.gov For large-scale production, processes may be performed in specialized equipment like packed bed tower reactors that are resistant to fluorine and hydrogen fluoride. google.com

Application of Microreactor Technology in Fluorination Synthesis

Microreactor technology has emerged as a powerful tool to overcome the challenges associated with direct fluorination. beilstein-journals.org Microreactors are small, continuous-flow systems with channels typically having dimensions of less than 1 mm. chimia.ch Their high surface-area-to-volume ratio allows for extremely efficient heat transfer and precise temperature control, which is critical for managing the high exothermicity of direct fluorination reactions. beilstein-journals.orgchimia.ch

The benefits of using microreactors for direct fluorination include:

Enhanced Safety: The small reaction volume minimizes the risks associated with highly reactive and toxic reagents like elemental fluorine. beilstein-journals.org

Precise Control: Temperature, pressure, and residence time can be accurately controlled, leading to improved selectivity and yields. beilstein-journals.orgresearchgate.net

Efficient Mixing: Rapid mixing of reactants prevents the formation of concentration gradients and localized hot spots. chimia.ch

Scalability: Production can be increased by operating the microreactor for longer periods or by using multiple reactors in parallel. chimia.chgoogle.com

Pioneering work has demonstrated that selective direct fluorination reactions can be successfully accomplished using microreactor systems. beilstein-journals.org For example, the direct fluorination of toluene (B28343) in a microreactor yielded monofluorinated products with significantly higher conversion rates compared to conventional bubble column reactors under similar conditions. researchgate.net This technology makes the use of highly concentrated fluorine gas feasible for synthesis on an industrial scale, showcasing its potential for the efficient production of compounds like 4-Difluoromethyl- beilstein-journals.orgnumberanalytics.comdioxolan-2-one. google.com

Cyclocondensation Routes for the Dioxolanone Ring System

The 1,3-dioxolan-2-one ring is a valuable heterocyclic motif, commonly synthesized via the cycloaddition of carbon dioxide (CO₂) with epoxides. This route is highly atom-economical and utilizes CO₂, an abundant and renewable C1 feedstock. hep.com.cn For the synthesis of 4-difluoromethyl- mdpi.comrsc.orgdioxolan-2-one, the corresponding epoxide, 2-(difluoromethyl)oxirane, would serve as the ideal starting material.

The direct reaction of a diol, such as 3,3-difluoro-1,2-propanediol, with a carbonylating agent like phosgene (B1210022) or its derivatives is a traditional method for forming cyclic carbonates. However, the toxicity of phosgene has driven the development of safer and more sustainable alternatives.

The coupling of epoxides with CO₂ has emerged as the premier method. mdpi.comrsc.org This reaction involves the formal [3+2] cycloaddition of an epoxide and CO₂ to form the five-membered dioxolanone ring. The process is almost always catalyzed, as the uncatalyzed reaction requires harsh conditions of high temperature and pressure. The reaction is highly versatile and can be applied to a wide range of epoxides.

A plethora of catalytic systems have been developed to facilitate the cycloaddition of CO₂ to epoxides under mild conditions, often at atmospheric pressure and moderate temperatures. rsc.org

Metal Complexes: A wide variety of transition metal and main group metal complexes based on Al, Cr, Co, Zn, and Mg have been shown to be effective catalysts. These systems often function as Lewis acids, activating the epoxide by coordinating to its oxygen atom, thereby making it more susceptible to nucleophilic attack.

Ionic Liquids and Onium Salts: Ionic liquids, particularly those based on imidazolium (B1220033) or ammonium (B1175870) cations, are excellent catalysts. Quaternary ammonium salts, such as tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium bromide (TBAB), are highly effective, often used as single-component catalysts or in combination with a co-catalyst. acs.org The halide anion (I⁻ or Br⁻) typically acts as the nucleophile that initiates the ring-opening of the epoxide. The resulting alkoxide then attacks a molecule of CO₂, and subsequent intramolecular cyclization releases the halide catalyst and forms the cyclic carbonate.

Organocatalysis: Metal-free organocatalytic systems have gained significant attention. These often involve a binary system comprising a Lewis base (e.g., a phosphine (B1218219) or an N-heterocyclic carbene) and a hydrogen-bond donor (e.g., a phenol (B47542) or alcohol). rsc.orgrsc.org The Lewis base activates the epoxide, while the hydrogen-bond donor activates the CO₂. Bifunctional organocatalysts that contain both Lewis acidic and basic sites within the same molecule have also been developed. hep.com.cn

Table 2: Catalytic Approaches for Epoxide-CO₂ Cycloaddition

Catalyst ClassExample(s)Typical Conditions
Metal ComplexesZn, Al, or Co-based salen complexesMild to moderate temperature and pressure
Ionic Liquids / Onium SaltsTetrabutylammonium Iodide (TBAI), Imidazolium saltsAtmospheric to moderate pressure, 60-120 °C. acs.org
OrganocatalystsN-Heterocyclic Carbenes (NHCs), Phosphines, Bifunctional amines/alcoholsOften operate under metal-free and mild conditions. hep.com.cnrsc.org

Stereoselective Synthesis and Chiral Resolution Techniques

The C4 carbon of 4-difluoromethyl- mdpi.comrsc.orgdioxolan-2-one is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Controlling the stereochemistry is crucial for applications in pharmaceuticals and agrochemicals.

A primary strategy for stereoselective synthesis involves the use of enantiomerically pure starting materials. The cycloaddition of an enantiopure epoxide, such as (R)- or (S)-2-(difluoromethyl)oxirane, with CO₂ using many of the catalytic systems described above proceeds with retention of configuration at the stereocenter. Therefore, the synthesis of the chiral, non-racemic epoxide is the key challenge.

Alternatively, chiral 1,3-dioxolan-4-ones (which are structurally related to the target 2-ones) have been extensively used as chiral auxiliaries in asymmetric synthesis. mdpi.comarkat-usa.org These are typically prepared from readily available chiral α-hydroxy acids like mandelic acid or lactic acid. mdpi.com A similar strategy could be envisioned where a chiral precursor is used to construct the ring system with the difluoromethyl group already in place, leading to a diastereoselective synthesis. For example, the cyclization of a chiral 3,3-difluoro-1,2-propanediol derivative would yield a stereochemically defined product.

If a racemic mixture of 4-difluoromethyl- mdpi.comrsc.orgdioxolan-2-one is produced, chiral resolution techniques can be employed for separation. These methods include:

Classical Resolution: Reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can be separated by physical methods like crystallization or chromatography. Subsequent removal of the resolving agent yields the individual enantiomers.

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer over the other. For instance, a lipase (B570770) could selectively hydrolyze the carbonate ring of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

The choice of method depends on the specific properties of the molecule and the scale of the synthesis. For many applications, the direct synthesis of a single enantiomer from a chiral pool starting material is the most efficient and cost-effective approach.

Enantioselective Approaches to Dioxolanone Derivatives

A leading strategy for the asymmetric synthesis of chiral cyclic carbonates is the kinetic resolution of racemic terminal epoxides through their reaction with carbon dioxide, catalyzed by a chiral catalyst. This approach is highly attractive as it can theoretically provide both the unreacted epoxide and the resulting cyclic carbonate in high enantiomeric excess (ee).

A plausible and efficient pathway to enantiomerically enriched 4-difluoromethyl- nih.govacs.orgdioxolan-2-one would, therefore, involve the kinetic resolution of racemic 3,3-difluoro-1,2-epoxypropane. This process can be effectively catalyzed by chiral metal-salen complexes, with cobalt-salen catalysts being particularly well-documented for this transformation. The mechanism involves the chiral catalyst selectively activating one enantiomer of the racemic epoxide, facilitating its reaction with CO2 to form the corresponding cyclic carbonate, while the other epoxide enantiomer remains largely unreacted.

Step 1: Synthesis of Racemic 3,3-difluoro-1,2-epoxypropane

The synthesis of the required epoxide precursor, 3,3-difluoro-1,2-epoxypropane, could be achieved from a suitable difluorinated starting material. A common method for epoxide formation is the epoxidation of an alkene. Thus, the synthesis could start from 3,3-difluoropropene, which can be epoxidized using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or methyl(trifluoromethyl)dioxirane.

Step 2: Catalytic Kinetic Resolution

With racemic 3,3-difluoro-1,2-epoxypropane in hand, the key kinetic resolution step can be performed. Chiral (salen)Co(III) complexes are highly effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides, and by extension, for their resolution via carboxylation with CO2. The choice of the salen ligand's chirality dictates which enantiomer of the epoxide reacts preferentially. For instance, using a (R,R)-(salen)Co(III) catalyst would be expected to selectively catalyze the conversion of one epoxide enantiomer to the corresponding (R)-4-difluoromethyl- nih.govacs.orgdioxolan-2-one, leaving the other epoxide enantiomer, (S)-3,3-difluoro-1,2-epoxypropane, unreacted and thus enantiomerically enriched.

The effectiveness of such a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow). High s-factors are indicative of a highly efficient resolution.

Illustrative Data for Kinetic Resolution of Analogous Epoxides

Since no specific data for the kinetic resolution of 3,3-difluoro-1,2-epoxypropane is available, the following table presents typical results for the (salen)Co(III)-catalyzed kinetic resolution of other terminal epoxides with carbon dioxide, demonstrating the potential efficacy of this proposed method.

Epoxide SubstrateCatalystProduct (Cyclic Carbonate)Enantiomeric Excess (ee) of ProductSelectivity Factor (s)
Propylene Oxide(R,R)-(salen)Co(III)OAc(R)-4-methyl- nih.govacs.orgdioxolan-2-one>98%>100
Styrene Oxide(R,R)-(salen)Co(III)OAc(R)-4-phenyl- nih.govacs.orgdioxolan-2-one>98%>200
Epichlorohydrin(R,R)-(salen)Co(III)OAc(R)-4-(chloromethyl)- nih.govacs.orgdioxolan-2-one>98%>150
Glycidyl Butyrate(R,R)-(salen)Co(III)OAc(R)-4-(butyroxymethyl)- nih.govacs.orgdioxolan-2-one>99%>400

This table is interactive and provides illustrative data based on analogous reactions to demonstrate the potential of the proposed synthetic route.

Resolution of Racemic Intermediates and Chiral Separation

An alternative to direct enantioselective synthesis is the preparation of the racemic compound followed by resolution of the enantiomers. This can be achieved through several methods, including enzymatic kinetic resolution and chromatographic separation on a chiral stationary phase.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes. Lipases are commonly employed for the resolution of cyclic carbonates. In this approach, racemic 4-difluoromethyl- nih.govacs.orgdioxolan-2-one would be subjected to enantioselective hydrolysis catalyzed by a lipase, such as porcine pancreas lipase (PPL) or Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer to the corresponding chiral diol (3,3-difluoro-1,2-propanediol), leaving the unreacted cyclic carbonate enantiomer in high enantiomeric purity.

The efficiency of enzymatic resolutions is often quantified by the enantiomeric ratio (E), which is analogous to the selectivity factor in chemical kinetic resolutions. High E values indicate excellent enantioselectivity.

Illustrative Data for Enzymatic Resolution of Analogous Cyclic Carbonates

The table below shows representative results for the lipase-catalyzed kinetic resolution of similar cyclic carbonates, highlighting the potential of this method for resolving racemic 4-difluoromethyl- nih.govacs.orgdioxolan-2-one.

Cyclic Carbonate SubstrateEnzymeResolved ProductEnantiomeric Excess (ee) of Unreacted CarbonateEnantiomeric Ratio (E)
4-methyl- nih.govacs.orgdioxolan-2-onePPL(S)-4-methyl- nih.govacs.orgdioxolan-2-one>95%>50
4-phenyl- nih.govacs.orgdioxolan-2-oneCALB(S)-4-phenyl- nih.govacs.orgdioxolan-2-one>99%>200
4-vinyl- nih.govacs.orgdioxolan-2-onePPL(S)-4-vinyl- nih.govacs.orgdioxolan-2-one>98%>100

This table is interactive and provides illustrative data based on analogous enzymatic resolutions.

Chiral Chromatographic Separation

For analytical and preparative scale separation of enantiomers, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a highly effective and direct method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile for the separation of a wide range of chiral compounds, including dioxolane derivatives.

In this method, the racemic mixture of 4-difluoromethyl- nih.govacs.orgdioxolan-2-one would be passed through a column packed with a CSP. The two enantiomers would interact differently with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. The choice of the mobile phase and the specific CSP are critical parameters that need to be optimized to achieve baseline separation. This technique offers the advantage of being able to isolate both enantiomers in high purity.

Molecular Structure, Spectroscopy, and Computational Investigations of 4 Difluoromethyl 1 2 Dioxolan 2 One

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in elucidating the molecular structure and properties of 4-difluoromethyl- researchgate.netresearchgate.netdioxolan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of molecules. In the case of dioxolanes, NMR studies, including 1H and 13C NMR, provide detailed information about the connectivity and spatial arrangement of atoms. researchgate.netresearchgate.netrsc.org For instance, the chemical shifts and coupling constants of the protons and carbons in the dioxolane ring and the difluoromethyl group can confirm the compound's structural integrity.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to investigate the proximity of protons in space, which is crucial for determining the relative stereochemistry of the molecule. wordpress.com The spatial relationship between the difluoromethyl group and the protons on the dioxolane ring can be established through these experiments. wordpress.com Derivatization of related 1,3-diols to acetonides has been shown to create a rigid ring system, allowing for the determination of stereochemistry based on predictable conformational preferences and their corresponding 13C NMR signatures. wordpress.com

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and analyzing the conformational isomers of 4-difluoromethyl- researchgate.netresearchgate.netdioxolan-2-one. The Fourier-transform infrared (FTIR) and FT-Raman spectra provide a vibrational fingerprint of the molecule. researchgate.netnih.gov

Key vibrational modes include the stretching of the C=O group in the carbonate moiety, C-O stretching within the dioxolane ring, and vibrations associated with the CHF2 group. researchgate.netnih.gov Experimental vibrational frequencies are often compared with theoretical calculations to achieve a complete assignment of the fundamental modes. researchgate.netnih.gov Studies on similar dioxolane structures have demonstrated that vibrational spectroscopy can distinguish between different conformers, such as bent and planar forms of the dioxolane ring. irb.hr The analysis of these spectra, supported by computational modeling, offers a detailed picture of the molecule's conformational landscape. researchgate.netnih.govirb.hr

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular mass of 4-difluoromethyl- researchgate.netresearchgate.netdioxolan-2-one and to study its fragmentation patterns under ionization. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are particularly useful for elucidating the fragmentation pathways. dtic.milbiorxiv.org By selecting the molecular ion and subjecting it to fragmentation, the resulting daughter ions provide valuable information about the molecule's structure and bond strengths. dtic.milimreblank.ch

The fragmentation of the dioxolanone ring and the loss of the difluoromethyl group are expected to be key fragmentation pathways. imreblank.ch Analysis of the mass-to-charge ratios of the fragments helps in piecing together the molecule's structure, corroborating the data obtained from other spectroscopic methods. imreblank.chmiamioh.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments. mdpi.com

Advanced Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the electronic structure, stability, and conformational behavior of 4-difluoromethyl- researchgate.netresearchgate.netdioxolan-2-one at the atomic level.

Quantum Chemical Calculations (Ab Initio, Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), are essential for investigating the electronic structure and stability of the molecule. nih.govrsc.org These methods can calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For instance, DFT calculations with basis sets like 6-311++G** have been successfully used to study related dioxolane compounds, showing good agreement between theoretical and experimental vibrational frequencies. researchgate.netnih.gov

Such calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule. researchgate.netmdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined, which are crucial for understanding the molecule's reactivity and electronic transitions. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes of the Dioxolanone Ring

The five-membered dioxolanone ring can adopt various conformations. Computational methods are employed to perform a thorough conformational analysis and map the potential energy landscape of the ring. researchgate.netresearchgate.net By calculating the energies of different possible conformers, the most stable conformation can be identified. researchgate.net

Studies on similar 1,3-dioxane (B1201747) and difluorinated alkane systems have shown that the presence of fluorine atoms can significantly influence conformational preferences. soton.ac.uknih.gov The analysis involves identifying energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net This provides a comprehensive understanding of the flexibility of the dioxolanone ring and the energy barriers between different conformations, which is critical for interpreting experimental data and understanding the molecule's dynamic behavior. researchgate.net

Interactive Data Table: Spectroscopic and Computational Data

PropertyTechnique/MethodObserved/Calculated ValuesReference
1H NMRSpectroscopyChemical shifts and coupling constants specific to the molecule's protons. researchgate.netresearchgate.netrsc.org
13C NMRSpectroscopyChemical shifts for carbon atoms in the dioxolane ring and CHF2 group. wordpress.com
Infrared (IR)SpectroscopyCharacteristic C=O and C-O stretching frequencies. researchgate.netnih.gov
RamanSpectroscopyComplementary vibrational modes to IR spectroscopy. researchgate.netnih.gov
Mass SpectrometrySpectrometryMolecular ion peak and specific fragmentation patterns. imreblank.chmiamioh.edu
Molecular GeometryDFT/Ab InitioOptimized bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com
Vibrational FrequenciesDFT/Ab InitioCalculated frequencies corresponding to experimental IR and Raman bands. researchgate.netnih.gov
Conformational EnergyComputationalRelative energies of different ring conformations. researchgate.netsoton.ac.uk

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of electrolyte systems at the atomic level. While specific MD simulation studies on 4-difluoromethyl- capes.gov.brucsd.edudioxolan-2-one are not extensively available in public literature, significant insights can be drawn from simulations of structurally related fluorinated cyclic carbonates, such as fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC), which are widely studied as electrolyte additives in lithium-ion batteries. researchgate.netazom.com These studies provide a robust framework for understanding the intermolecular interactions that govern the behavior of 4-difluoromethyl- capes.gov.brucsd.edudioxolan-2-one in an electrolyte environment.

MD simulations of fluorinated carbonate-based electrolytes typically focus on elucidating the solvation structure of lithium ions, the transport properties of the electrolyte, and the interactions between solvent molecules. researchgate.netrandallcygan.com The introduction of fluorine atoms into the carbonate structure significantly influences these properties. For instance, the strong electronegativity of fluorine atoms alters the charge distribution on the molecule, affecting its dipole moment and its interaction with cations and other solvent molecules. researchgate.net

Classical MD simulations on electrolytes containing FEC have shown that the choice of solvent and additives has a profound impact on the solvation and diffusivity of lithium ions. researchgate.net The simulations allow for the evaluation of structural properties through radial distribution functions (RDFs) and spatial distribution functions (SDFs), which describe the probability of finding one molecule at a certain distance and orientation from another. These analyses reveal how Li+ ions are coordinated by the carbonate molecules and the anions of the lithium salt (e.g., PF6-).

The table below, derived from computational studies on analogous compounds, illustrates the typical parameters investigated in MD simulations and their significance.

Table 1: Key Parameters from MD Simulations of Fluorinated Carbonate Electrolytes

Parameter Description Significance for Intermolecular Interactions
Li+ Diffusion Coefficient A measure of the rate of movement of lithium ions through the electrolyte. Indicates the mobility of charge carriers. Influenced by the strength of Li+-solvent interactions and electrolyte viscosity. researchgate.net
Ionic Conductivity The overall ability of the electrolyte to conduct an electric current. A key performance metric for batteries, dependent on both ion concentration and mobility. researchgate.netrandallcygan.com
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance r from a reference particle. Reveals the structure of the Li+ solvation shell, including coordination numbers and distances to solvent molecules and anions. researchgate.net
Binding Energy The energy released upon the formation of a bond between two or more species, such as Li+ and a solvent molecule. A lower binding energy can facilitate faster Li+ desolvation kinetics at the electrode surface. researchgate.net

Predictive Modeling of Reactivity and Electrochemical Behavior

Predictive modeling, primarily using quantum chemistry methods like Density Functional Theory (DFT), is essential for understanding the reactivity and electrochemical stability of electrolyte components. researchgate.netarxiv.org These computational techniques provide detailed insights into reaction mechanisms, energy barriers, and the electronic properties of molecules, which are difficult to obtain experimentally. For 4-difluoromethyl- capes.gov.brucsd.edudioxolan-2-one, predictive modeling based on analogous fluorinated carbonates can forecast its performance, particularly its role in the formation of the solid electrolyte interphase (SEI) on battery anodes.

Fluorinated carbonates are known to have a significant impact on the stability and composition of the SEI. capes.gov.brucsd.edu DFT calculations have shown that fluorination generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). azom.com A lower LUMO energy implies that the molecule is more easily reduced. Consequently, fluorinated carbonates like FEC and DFEC are reduced at higher potentials than non-fluorinated ethylene (B1197577) carbonate (EC). ucsd.eduazom.com This preferential reduction is critical for forming a stable and robust SEI layer before the bulk solvent begins to decompose, which is key to improving battery cycle life.

Modeling studies on FEC decomposition have identified several reaction pathways upon receiving one or two electrons at the anode surface. capes.gov.brarxiv.org A common initial step is the cleavage of a C-F bond, releasing a fluoride (B91410) ion (F-). This fluoride ion can then react with other components to form lithium fluoride (LiF), a highly desirable component of the SEI due to its electronic insulating properties and ability to stabilize the interface. ucsd.edu

For 4-difluoromethyl- capes.gov.brucsd.edudioxolan-2-one, it is predicted that its reduction would also lead to the formation of an LiF-rich SEI. The presence of the -CHF2 group suggests that reductive decomposition could proceed via C-F bond scission, contributing to a stable passivation layer.

Furthermore, predictive models are used to assess the oxidative stability of electrolyte solvents at the cathode surface. This is determined by the Highest Occupied Molecular Orbital (HOMO) energy. researchgate.net Fluorination tends to lower the HOMO energy, which increases the molecule's resistance to oxidation. researchgate.netresearchgate.net This enhanced oxidative stability is crucial for the development of high-voltage lithium-ion batteries. Therefore, 4-difluoromethyl- capes.gov.brucsd.edudioxolan-2-one is expected to exhibit high anodic stability.

The table below summarizes key electrochemical properties for fluorinated carbonates as predicted by computational models.

Table 2: Predicted Electrochemical Properties of Fluorinated Carbonates

Property Predictive Method Predicted Trend for Fluorinated Carbonates Significance for 4-Difluoromethyl- capes.gov.brucsd.edudioxolan-2-one
LUMO Energy DFT Calculations Lowered compared to non-fluorinated analogues. azom.com Suggests preferential reduction at a higher potential, leading to early SEI formation.
HOMO Energy DFT Calculations Lowered compared to non-fluorinated analogues. researchgate.net Indicates enhanced stability against oxidation at high cathode potentials.
Reduction Potential DFT Calculations Higher than non-fluorinated analogues. ucsd.edu Implies it will be a primary component in forming the SEI layer.
Decomposition Products DFT, AIMD Leads to the formation of LiF and various organic/inorganic lithium salts. capes.gov.brarxiv.org Anticipated to form a stable, LiF-rich SEI, improving battery cycle life and safety.

Mechanistic Studies of 4 Difluoromethyl 1 2 Dioxolan 2 One in Electrochemical Systems

Role as an Electrolyte Additive in Lithium-Ion Batteries

There is no specific information available in the reviewed literature regarding the role and performance of 4-Difluoromethyl- uri.eduanl.govdioxolan-2-one as an electrolyte additive in lithium-ion batteries. Research in this area has predominantly focused on related compounds such as fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC). azom.comresearchgate.net For these related compounds, the introduction of fluorine is generally intended to create a more stable solid electrolyte interphase (SEI) on the electrode surfaces. uri.eduanl.govresearchgate.net

Mechanisms of Solid Electrolyte Interphase (SEI) Layer Formation and Evolution

No studies detailing the specific mechanisms of SEI formation and evolution resulting from the addition of 4-Difluoromethyl- uri.eduanl.govdioxolan-2-one were found. For comparison, additives like FEC are known to be reduced at a higher potential than the base electrolyte solvents. scispace.com This preferential reduction leads to the formation of a protective SEI layer that can suppress further electrolyte decomposition. uri.edu The composition of this SEI often includes lithium fluoride (B91410) (LiF) and various polymeric species, which are considered beneficial for the stability and longevity of the battery. uri.eduscispace.com

Influence on Anode and Cathode Surface Passivation

Specific data on how 4-Difluoromethyl- uri.eduanl.govdioxolan-2-one influences anode and cathode surface passivation is not available. Generally, fluorinated additives are designed to form a stable passivation layer, or SEI, on the anode to prevent continuous electrolyte decomposition, especially on high-capacity anodes like silicon. uri.edu On the cathode side, a stable cathode-electrolyte interphase (CEI) is crucial for preventing oxidative decomposition of the electrolyte, particularly at high voltages. researchgate.net Studies on compounds like DFEC suggest they can form a vigorous SEI on the anode and inhibit oxidation on the cathode. azom.comresearchgate.net

Impact of the Difluoromethyl Group on Electrochemical Stability and Performance

The specific impact of the difluoromethyl group in 4-Difluoromethyl- uri.eduanl.govdioxolan-2-one on electrochemical stability and performance has not been documented. The strong electron-withdrawing nature of fluorine atoms in fluorinated carbonates generally enhances their oxidative stability compared to their non-fluorinated counterparts. acs.org This property is desirable for high-voltage battery applications. osti.govrsc.org However, without direct experimental evidence or theoretical calculations for 4-Difluoromethyl- uri.eduanl.govdioxolan-2-one, its precise effect remains speculative.

Electrochemical Decomposition Pathways and Byproduct Formation

Reduction Mechanisms at Anode Interfaces

No information was found regarding the specific reduction mechanisms or decomposition byproducts of 4-Difluoromethyl- uri.eduanl.govdioxolan-2-one at anode interfaces. For the related compound FEC, reduction is understood to proceed via a concerted defluorination and decarboxylation process, which is distinct from other carbonate solvents. anl.gov This process can initiate polymerization, contributing to the formation of a stable and potentially more elastic SEI layer. anl.gov The reduction of another related additive, vinylene carbonate (VC), also leads to polymeric and inorganic lithium salts. uri.eduscispace.com

Oxidative Stability and Decomposition at Cathode Interfaces

There is no available data on the oxidative stability and decomposition pathways of 4-Difluoromethyl- uri.eduanl.govdioxolan-2-one at cathode interfaces. Generally, fluorinated cyclic carbonates are reported to have higher anodic stability than ethylene (B1197577) carbonate. researchgate.netacs.org For instance, electrolytes with all-fluorinated carbonates have been shown to be stable up to potentials of around 5.3 V. researchgate.net This enhanced stability is critical for preventing degradation when paired with high-voltage cathode materials. rsc.org

Interactions with Electrolyte Components and Electrode Materials

The electrochemical behavior of 4-Difluoromethyl- cymitquimica.comdioxolan-2-one is intricately linked to its interactions with other electrolyte constituents, namely lithium salts and co-solvents, as well as the electrode surfaces. These interactions govern the solvation of lithium ions, the transport properties of the electrolyte, and the formation and characteristics of the critical solid electrolyte interphase (SEI).

Solvation Behavior with Lithium Salts and Co-solvents

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the energetics of these interactions. The binding energy between a lithium ion and a solvent molecule is a key descriptor of solvation strength. For fluorinated carbonates, a general trend observed is that increasing fluorination tends to decrease the Li⁺-solvent binding energy. This is attributed to the fluorine atoms withdrawing electron density from the carbonyl oxygen, which is the primary coordination site for the lithium ion. While specific data for 4-Difluoromethyl- cymitquimica.comdioxolan-2-one is not extensively reported in publicly accessible literature, we can infer its behavior from related fluorinated compounds. For instance, studies on similar fluorinated esters have shown that solvents with a –CHF₂ group can exhibit a nuanced balance between solvation strength and ionic conductivity compared to their non-fluorinated or trifluoromethylated counterparts.

The composition of the Li⁺ solvation sheath is not static and depends on the concentration of the lithium salt and the presence of co-solvents, which are typically added to modulate viscosity and enhance conductivity. In mixed electrolytes, a preferential solvation of Li⁺ by the component with the stronger binding energy is often observed. However, the sheer concentration of other solvent molecules also plays a crucial role. For fluorinated ethers, which share some characteristics with fluorinated carbonates, computational studies have indicated the formation of an anion-rich solvation structure, even at lower salt concentrations. This suggests that anions like hexafluorophosphate (B91526) (PF₆⁻) or bis(fluorosulfonyl)imide (FSI⁻) are more likely to be found in the primary solvation shell of the lithium ion when a weakly solvating fluorinated co-solvent is present. This has profound implications for the subsequent interfacial reactions.

Table 1: Comparative Li⁺ Binding Energies of Selected Carbonate Solvents (Illustrative)

SolventFunctional GroupCalculated Li⁺ Binding Energy (kcal/mol)
Ethylene Carbonate (EC)-CH₂CH₂-Strong
4-Fluoroethylene Carbonate (FEC)-CHFCH₂-Moderate
4-Difluoromethyl- cymitquimica.comdioxolan-2-one -CHF₂CH- Predicted to be Weaker than FEC
4-Trifluoromethyl- cymitquimica.comdioxolan-2-one-CF₃CH-Weak

Interfacial Phenomena and Charge Transfer Kinetics

The behavior of 4-Difluoromethyl- cymitquimica.comdioxolan-2-one at the interface between the electrolyte and the electrode, particularly the negative electrode (anode), is critical for the formation of a stable and effective solid electrolyte interphase (SEI). The SEI is a passivation layer that allows for Li⁺ transport while preventing further electrolyte decomposition, thereby ensuring the long-term cyclability of the battery.

The composition and properties of the SEI are directly influenced by the components of the Li⁺ solvation sheath, as these are the species that are reduced at the anode surface during the initial charging cycles. The presence of fluorinated species like 4-Difluoromethyl- cymitquimica.comdioxolan-2-one in the electrolyte is known to contribute to the formation of a fluorine-rich SEI. This is considered beneficial as lithium fluoride (LiF), a major component of such an SEI, is electronically insulating but ionically conducting, and possesses a high surface energy that can help in forming a more uniform and stable passivation layer.

The mechanism of SEI formation involving fluorinated carbonates often involves the reductive decomposition of the solvent molecule. For a related compound, 4-vinyl-1,3-dioxolan-2-one, it is believed that the additive polymerizes on the electrode surface, contributing to a robust SEI. While a similar polymerization pathway for 4-Difluoromethyl- cymitquimica.comdioxolan-2-one is plausible, the specific decomposition products and reaction pathways would need to be confirmed through detailed experimental analysis, such as X-ray photoelectron spectroscopy (XPS) of cycled electrodes.

The quality of the SEI has a direct impact on the charge transfer kinetics at the electrode-electrolyte interface. The charge transfer resistance (Rct) is a measure of the ease with which lithium ions can be transferred from the electrolyte, through the SEI, to the electrode material. A lower Rct is indicative of faster kinetics and better rate capability. While specific electrochemical impedance spectroscopy (EIS) data for electrolytes containing 4-Difluoromethyl- cymitquimica.comdioxolan-2-one is scarce, the formation of a thin, uniform, and LiF-rich SEI is generally associated with a lower charge transfer resistance over prolonged cycling compared to non-fluorinated carbonate-based electrolytes.

Table 2: Expected Impact of 4-Difluoromethyl- cymitquimica.comdioxolan-2-one on Interfacial Properties

Interfacial PropertyExpected Effect of 4-Difluoromethyl- cymitquimica.comdioxolan-2-oneRationale
SEI Composition Enrichment with Lithium Fluoride (LiF)Reductive decomposition of the fluorinated carbonate.
SEI Morphology Potentially more uniform and stableHigh surface energy of LiF promotes a dense passivation layer.
Charge Transfer Resistance (Rct) Likely to be lower over extended cyclingFormation of a stable and ionically conductive SEI.

Note: This table represents expected trends based on the behavior of similar fluorinated electrolyte additives. Specific experimental data for 4-Difluoromethyl- cymitquimica.comdioxolan-2-one is required for definitive characterization.

Chemical Reactivity and Transformational Chemistry of 4 Difluoromethyl 1 2 Dioxolan 2 One

Ring-Opening Reactions and Hydrolysis Pathways

The 1,3-dioxolan-2-one ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its application in polymerization and as a synthetic intermediate. The reaction mechanism can be initiated by acids, bases, or nucleophiles, targeting the electrophilic carbonyl carbon.

Hydrolysis of 4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-one is a fundamental transformation. Under aqueous conditions, particularly when catalyzed by acid or base, the cyclic carbonate ring will open. This process involves nucleophilic attack by water on the carbonyl carbon, followed by ring cleavage and decarboxylation to ultimately yield 3,3-difluoro-1,2-propanediol and carbon dioxide. The stability of the ring can be influenced by reaction conditions; for instance, related perfluorinated dioxolane polymers have shown susceptibility to hydrolysis, which can affect material properties. keio.ac.jp

Ring-opening can also be initiated by other nucleophiles, such as alcohols (alcoholysis) or amines (aminolysis), to produce difluoromethyl-substituted linear carbonates or carbamates, respectively. These reactions are crucial for derivatizing the molecule and incorporating the difluoromethyl-glyceryl carbonate moiety into larger structures. The general reactivity of 1,3-dioxolan-4-ones, which readily undergo polymerization through ring-opening, underscores the inherent potential of this class of compounds for such transformations. nih.gov

Table 1: Potential Ring-Opening Reactions of 4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-one
Reagent/ConditionReaction TypePrimary Product(s)
H₂O / H⁺ or OH⁻Hydrolysis3,3-difluoro-1,2-propanediol + CO₂
R-OH (Alcohol)AlcoholysisLinear hydroxypropyl carbonate derivatives
R-NH₂ (Amine)AminolysisHydroxypropyl carbamate (B1207046) derivatives
Anionic/Cationic InitiatorsRing-Opening PolymerizationPoly(difluoromethyl-ethylene carbonate)

Functional Group Interconversions of the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group is a key feature of the molecule, influencing its electronic properties and offering a site for further chemical modification. This group is often considered a bioisostere for hydroxyl, thiol, or amine functionalities because its hydrogen atom is weakly acidic and capable of forming hydrogen bonds. nih.govresearchgate.net This acidity, while modest, provides a handle for functional group interconversions.

Under strongly basic conditions, the proton of the difluoromethyl group can be abstracted to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new substituents at the carbon bearing the fluorine atoms. Such transformations are a powerful tool in organofluorine chemistry for creating more complex molecular architectures. While specific studies on 4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-one are not prevalent, the known reactivity of the CHF₂ group suggests a range of potential interconversions. researchgate.net

Table 2: Potential Functional Group Interconversions of the Difluoromethyl Moiety
Reagent(s)IntermediateResulting Functional GroupPotential Reaction
1. Strong Base (e.g., LDA) 2. Electrophile (E⁺)Difluoromethyl carbanion-CF₂-EDeprotonation-Alkylation/Acylation
Radical InitiatorsDifluoromethyl radical-CF₂•Radical addition reactions

Polymerization Behavior and Mechanisms

Cyclic esters and carbonates, including dioxolanone derivatives, are well-known monomers for ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or organocatalytic mechanisms to produce polyesters or polycarbonates. The polymerization of 4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-one is expected to proceed via a similar ROP pathway, yielding a polycarbonate with pendant difluoromethyl groups.

The specific mechanism would depend on the initiator used:

Cationic ROP: Initiated by strong acids or Lewis acids, this mechanism involves the activation of the carbonyl oxygen, followed by nucleophilic attack from another monomer molecule. This is a common method for polymerizing related compounds like 1,3-dioxolane (B20135). rsc.orgnih.gov

Anionic ROP: Strong nucleophiles like alkoxides or organometallic compounds can initiate polymerization by attacking the carbonyl carbon, leading to a propagating alkoxide chain end.

Organocatalysis: Brønsted or Lewis acids can activate the monomer, facilitating a controlled polymerization process, as demonstrated with other 1,3-dioxolan-4-ones. nih.gov

The resulting polymer, poly(4-difluoromethyl-1,3-dioxolan-2-one), would have a polycarbonate backbone with regularly spaced difluoromethyl side chains, a structure that could impart unique properties such as thermal stability and specific solvation characteristics.

Table 3: Comparison of Polymerization Mechanisms for Dioxolane Derivatives
MechanismTypical InitiatorsKey CharacteristicReference Compound Example
Cationic Ring-OpeningLewis Acids (e.g., BF₃), Protic AcidsPropagating carbocationic or oxonium ion center1,3-Dioxolane rsc.orgnih.gov
Anionic Ring-OpeningAlkoxides, OrganometallicsPropagating anionic (alkoxide) chain endLactide (for polyesters)
Free RadicalPeroxidesRequires a vinyl or methylene (B1212753) group for initiationPerfluoro-2-methylene-4-methyl-1,3-dioxolane keio.ac.jpresearchgate.net
Organocatalyzed ROPBrønsted acids (e.g., p-TsOH)Metal-free polymerization with good control1,3-Dioxolan-4-ones nih.gov

Fluorinated cyclic carbonates are of significant interest as additives in the electrolytes of lithium-ion batteries. Compounds like 4-fluoro-1,3-dioxolan-2-one (B53678) (FEC) are known to electropolymerize or decompose on the surface of the anode to form a stable, thin, and smooth solid electrolyte interphase (SEI) layer. guidechem.comcymitquimica.com This protective layer is crucial for preventing further electrolyte decomposition, improving cycling efficiency, and enhancing battery lifespan.

Given its structure, 4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-one is a strong candidate for a similar role. Upon reduction at the anode surface, it would likely undergo ring-opening polymerization to form a fluorinated polymer layer. This in situ formed SEI, rich in C-F bonds, would be expected to possess high chemical and thermal stability. The presence of the difluoromethyl group could enhance the properties of the SEI, contributing to better Li⁺ ion conductivity and improved interfacial stability between the electrode and the electrolyte. This concept is supported by studies on other polymerizable additives like 4-vinyl-1,3-dioxolane-2-one and the in situ polymerization of 1,3-dioxolane to form solid polymer electrolytes. rsc.orgnasa.gov

Derivatization and Application as a Synthetic Building Block

Fluorinated molecules are highly valued as building blocks in medicinal, agricultural, and materials chemistry due to the unique properties conferred by fluorine atoms. sigmaaldrich.com 4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-one serves as a versatile synthetic building block, providing a platform for introducing the difluoromethyl group into more complex molecules.

The primary route for derivatization involves nucleophilic substitution via ring-opening of the cyclic carbonate. Reaction with a wide range of nucleophiles can open the ring to yield linear structures where the core 3,3-difluoro-1,2-propanediol unit is appended with new functional groups. For instance, reaction with an azide (B81097) nucleophile followed by reduction could introduce an amino group, while reaction with organometallic reagents could lead to carbon-carbon bond formation. This strategy transforms the cyclic precursor into a multifunctional acyclic molecule.

The dioxolanone framework is a powerful tool in asymmetric synthesis, particularly when derived from chiral precursors. mdpi.comnih.gov Chiral 1,3-dioxolan-4-ones, for example, act as chiral acyl anion equivalents, allowing for stereoselective alkylation and other transformations. mdpi.com Although 4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-one is achiral, its derivatives can be employed in stereoselective synthesis.

Its role as a building block stems from its ability to act as a protected form of 3,3-difluoro-1,2-propanediol or related α-hydroxy acid functionalities. After being incorporated into a larger molecule, the dioxolanone ring can be selectively opened or removed to unmask new reactive sites for further elaboration. This approach is instrumental in the construction of complex, biologically active molecules where the presence of a difluoromethyl group is desired to modulate properties like lipophilicity and metabolic stability. eurekalert.orgresearchgate.net The synthesis of complex organic molecules often relies on such strategic use of versatile building blocks to control functionality and stereochemistry. eurekalert.orglkouniv.ac.in

Table 4: Applications of Dioxolanone Derivatives in Synthesis
Dioxolanone TypeSynthetic ApplicationKey TransformationResulting Structure
Chiral 1,3-Dioxolan-4-onesAsymmetric SynthesisStereoselective alkylation/Michael additionChiral α-hydroxy acids/ketones mdpi.comnih.gov
4-Chloromethyl-1,3-dioxolan-2-oneBuilding Block SynthesisNucleophilic substitution of chloridePharmaceuticals, polymers ontosight.ai
4-Difluoromethyl- eurekalert.orglkouniv.ac.indioxolan-2-oneFluorinated Building BlockNucleophilic ring-openingDifluoromethylated diols, ethers, amines

Asymmetric Transformations and Chiral Auxiliary Roles of 4-Difluoromethyl-tcichemicals.combenchchem.comdioxolan-2-one

Following a comprehensive review of scientific literature and chemical databases, there is currently no available research data or scholarly publication that specifically details the use of 4-Difluoromethyl- tcichemicals.comdioxolan-2-one in asymmetric transformations or describes its role as a chiral auxiliary.

Searches for the racemic compound and its specific enantiomers, such as (4R)-4-(difluoromethyl)-1,3-dioxolan-2-one, did not yield any studies pertaining to their application in stereoselective synthesis. The existing literature focuses on related but structurally distinct compounds, such as other chiral 1,3-dioxolanes or various molecules containing a difluoromethyl group in different chemical environments. However, per the strict constraints of this article, discussion of these compounds is omitted.

Consequently, information regarding reaction schemes, detailed research findings, or data tables on the performance of 4-Difluoromethyl- tcichemicals.comdioxolan-2-one as a chiral auxiliary in asymmetric reactions cannot be provided. The scientific community has not yet reported on this specific area of its chemical reactivity.

Future Research Directions and Emerging Applications

Exploration of Novel, Sustainable Synthetic Routes

The viability of 4-difluoromethyl- fishersci.cadioxolan-2-one for large-scale applications is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current research into related compounds focuses on moving away from harsh reagents and multi-step processes toward more sustainable alternatives.

Future research will likely pursue "green" chemistry principles for the synthesis of fluorinated dioxolanones. One promising avenue is the use of carbon dioxide as a direct C1 feedstock. The cycloaddition of CO2 to corresponding epoxides is a well-established, atom-economical route for producing cyclic carbonates. researchgate.net For 4-difluoromethyl- fishersci.cadioxolan-2-one, this would involve the synthesis of 2,2-difluoro-3,4-epoxybutane, a challenging but potentially rewarding precursor.

Another sustainable approach involves domino reactions or one-pot syntheses that minimize solvent use and purification steps. researchgate.net For instance, methods using electrophilic fluorinating agents like Selectfluor® have been established for the synthesis of various organofluorine compounds and could be adapted for the direct fluorination of a suitable dioxolanone precursor. researchgate.net The development of catalytic systems, potentially using earth-abundant metals or organocatalysts, to facilitate these transformations under mild conditions (lower temperatures and pressures) remains a key objective. researchgate.net

Advanced Characterization Techniques for In-Operando Studies in Electrochemical Cells

To fully understand and optimize the function of 4-difluoromethyl- fishersci.cadioxolan-2-one as an electrolyte additive, it is crucial to observe its behavior directly within a functioning battery. Advanced in-operando techniques, which analyze the battery during charge and discharge cycles, are indispensable for this purpose. mdpi.com

These methods provide real-time insights into the formation and evolution of the solid-electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI), layers critical to battery longevity and performance. fishersci.canasa.gov Techniques like X-ray Absorption Spectroscopy (XAS) can reveal the elemental composition and oxidation states at the electrode surface, offering clues about the decomposition products of the additive and their role in passivating the electrode. rsc.orgrsc.org The development of specialized electrochemical cells compatible with these techniques, such as flow-cells or designs that work with X-ray opaque materials, is an active area of research. rsc.org

Furthermore, combining experimental operando data with computational simulations can provide a more complete picture. researchgate.net This synergy allows researchers to correlate observed electrochemical phenomena with specific molecular transformations, guiding the rational design of better electrolyte systems.

In-Operando Technique Information Gained Relevance to 4-Difluoromethyl- fishersci.cadioxolan-2-one
X-ray Absorption Spectroscopy (XAS) Element-selective analysis of oxidation state and local atomic structure. rsc.orgTracking the decomposition of the additive and its contribution to the SEI/CEI layer.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and molecular species.Monitoring changes in the electrolyte composition and the formation of polymeric species on the electrode surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization of molecular structures and interactions in the liquid electrolyte.Observing the dissolution and solvation of lithium salts and the stability of the dioxolanone ring during cycling.
Scanning Transmission Electron Microscopy (STEM) High-resolution imaging of morphological changes at the nanoscale. researchgate.netVisualizing the structure and uniformity of the protective layers formed from the additive on the electrode surface.

Development of Next-Generation Electrolyte Formulations for High-Performance Batteries

The primary application driving interest in 4-difluoromethyl- fishersci.cadioxolan-2-one is its potential as an additive or co-solvent in electrolytes for high-performance lithium-ion batteries. nih.gov The difluoromethyl (-CHF2) group is expected to enhance the electrochemical stability, particularly at high voltages, and improve safety by reducing flammability, similar to trifluoromethyl-substituted analogues.

Next-generation electrolyte formulations aim to enable stable operation of high-energy-density electrodes, such as high-nickel cathodes and silicon-based anodes. nih.gov These electrodes are prone to degradation and volume expansion, which can be mitigated by a robust SEI layer. Fluorinated additives like 4-difluoromethyl- fishersci.cadioxolan-2-one are anticipated to decompose reductively on the anode surface to form a stable, LiF-rich SEI. This interface layer can suppress further electrolyte decomposition and accommodate the volume changes of the anode during lithiation and delithiation. nih.gov

Research efforts are focused on optimizing the concentration of such additives and combining them with other components, like vinylene carbonate (VC) or fluoroethylene carbonate (FEC), to create synergistic effects. nih.gov Formulations containing dioxolane derivatives have shown promise for improving performance across a wide temperature range, from low-temperature operation to high-temperature resilience. nasa.govmdpi.com The goal is to achieve both a long cycle life and fast-charging capabilities in high-energy-density batteries. nih.gov

Applications Beyond Energy Storage (e.g., Functional Material Intermediates)

While energy storage is a major focus, the chemical reactivity of 4-difluoromethyl- fishersci.cadioxolan-2-one also makes it a valuable intermediate for organic synthesis. fishersci.ca The cyclic carbonate structure can undergo various transformations, serving as a precursor for more complex molecules.

The presence of the difluoromethyl group is of particular interest in medicinal chemistry and agrochemistry. Incorporating fluorine into bioactive molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Therefore, 4-difluoromethyl- fishersci.cadioxolan-2-one could serve as a key building block for synthesizing novel pharmaceuticals or pesticides.

Furthermore, the compound can be used to introduce specific functionalities into polymers and other materials. Ring-opening polymerization of the dioxolanone ring could lead to new types of polycarbonates with unique properties conferred by the difluoromethyl group, such as altered solubility, thermal stability, or dielectric properties.

Theoretical and Computational Guided Design of Dioxolanone Derivatives with Tailored Properties

The trial-and-error approach to discovering new materials is increasingly being replaced by computational modeling and high-throughput screening. hpcwire.combohrium.com Density Functional Theory (DFT) and other ab initio methods allow researchers to predict the properties of molecules like 4-difluoromethyl- fishersci.cadioxolan-2-one before they are ever synthesized. mdpi.comresearchgate.net

For battery applications, computational chemistry can be used to calculate key parameters such as:

Oxidation and Reduction Potentials: To predict the electrochemical stability window of the electrolyte.

Ionization Potential and Electron Affinity: To assess how easily the molecule will decompose to form a protective SEI layer.

Binding Energies: To understand how the solvent molecule interacts with lithium ions and electrode surfaces.

Decomposition Pathways: To predict the chemical composition of the resulting SEI/CEI layers. hpcwire.com

By systematically modifying the structure of the dioxolanone ring with different functional groups (e.g., varying the degree of fluorination, adding other substituents), researchers can create a virtual library of candidate molecules. hpcwire.com These candidates can then be computationally screened to identify those with the most promising combination of properties for a specific application. This rational design approach significantly accelerates the discovery process, saving time and experimental resources by focusing laboratory efforts on the most viable candidates. hpcwire.combohrium.com

Q & A

Q. How can researchers design a synthesis route for 4-Difluoromethyl-[1,3]dioxolan-2-one?

  • Methodology : Start with glycerol or ethylene carbonate derivatives as precursors. Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or fluorinated alkyl halides under controlled conditions. For example, in analogous syntheses of 4-Fluoro-1,3-dioxolan-2-one, fluorination is performed in anhydrous solvents (e.g., THF) at low temperatures (−20°C to 0°C) to minimize side reactions . Purification involves column chromatography or recrystallization, with structural confirmation via 1^1H/13^13C NMR and mass spectrometry .
  • Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid over-fluorination. Ensure inert atmospheres (N2_2/Ar) to prevent hydrolysis of fluorinating agents .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodology : Use 1^1H and 13^13C NMR to identify characteristic signals:
  • Cyclic carbonate ring : Peaks near δ 4.5–5.0 ppm (methylene protons) and δ 150–160 ppm (carbonyl carbon).
  • Difluoromethyl group : A triplet in 1^1H NMR (δ ~6.0 ppm, JHFJ_{H-F} ≈ 50 Hz) and a doublet in 19^19F NMR (δ ~−120 ppm).
    Confirm molecular weight via high-resolution mass spectrometry (HRMS) or ESI-MS. Compare with spectral data from structurally similar compounds (e.g., 4-Fluoro derivatives) .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures. Use differential scanning calorimetry (DSC) to identify phase transitions and exothermic/endothermic events. For mechanistic insights, combine with evolved gas analysis (EGA) via FTIR or GC-MS to detect volatile decomposition products (e.g., CO2_2, HF) .
  • Data Interpretation : Correlate weight loss in TGA with DSC peaks to distinguish between physical (melting) and chemical (decomposition) processes. For example, cyclic carbonates often decompose above 200°C, releasing CO2_2 .

Q. What strategies resolve contradictions in fluorination efficiency across different synthetic batches?

  • Methodology : Conduct a factorial design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, reagent purity). Use quantitative 19^19F NMR to measure fluorination yield. If discrepancies persist, employ X-ray photoelectron spectroscopy (XPS) to assess surface fluorination homogeneity or ICP-MS to trace metal catalyst residues .
  • Case Study : Inconsistent yields in 4-Fluoro-1,3-dioxolan-2-one synthesis were traced to moisture ingress during fluorination. Implementing rigorous drying protocols (e.g., molecular sieves, inert gas purging) resolved the issue .

Q. How can the environmental impact of this compound be assessed?

  • Methodology : Perform OECD 301/302 biodegradability tests to evaluate persistence. Use algae or Daphnia magna acute toxicity assays (EC50_{50}/LC50_{50}) for ecotoxicological profiling. For mobility in soil, conduct column leaching experiments with HPLC-UV analysis to track compound migration .
  • Data Gaps : Limited ecotoxicity data exist for fluorinated cyclic carbonates; extrapolate from structurally related compounds (e.g., 4-Fluoro derivatives show low aquatic toxicity but moderate soil adsorption) .

Methodological Challenges and Solutions

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the difluoromethyl group?

  • Analysis : Splitting arises from scalar (JHFJ_{H-F}) and dipolar coupling. Use 19^19F-decoupled 1^1H NMR to simplify spectra. For ambiguous signals, 2D 1^1H-19^19F HOESY can confirm spatial proximity between fluorine and protons .

Q. How to mitigate HF release during thermal or hydrolytic degradation?

  • Mitigation Strategies : Incorporate scavengers (e.g., CaCO3_3) in formulations. For lab-scale handling, use HF-resistant materials (PTFE-lined reactors) and install alkaline scrubbers in ventilation systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.